
依达拉非尼
概述
描述
依达洛匹啶是一种强效且选择性的5-羟色胺6 (5-HT6) 受体拮抗剂。 它由Lundbeck公司开发,作为阿尔茨海默病和精神分裂症相关认知缺陷治疗的增效治疗方法 . 该化合物以其增强胆碱能、谷氨酸能、去甲肾上腺素能和多巴胺能神经传递的能力而闻名 .
科学研究应用
依达洛匹啶已广泛研究其在治疗与阿尔茨海默病和精神分裂症相关的认知缺陷方面的潜在治疗应用。 它在通过调节神经递质系统来增强认知功能方面显示出希望 . 此外,依达洛匹啶已针对其在其他神经退行性疾病中的潜在用途进行研究 .
作用机制
生化分析
Biochemical Properties
Idalopirdine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5-hydroxytryptamine-6 receptor, a G-protein-coupled receptor involved in neurotransmission. By binding to this receptor, Idalopirdine inhibits its activity, leading to alterations in neurotransmitter release and signaling pathways. Additionally, Idalopirdine has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs .
Cellular Effects
Idalopirdine exerts various effects on different types of cells and cellular processes. In neuronal cells, Idalopirdine influences cell function by modulating neurotransmitter release and receptor activity. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Idalopirdine has been observed to enhance cholinergic neurotransmission, which is crucial for cognitive function. Furthermore, Idalopirdine’s interaction with the 5-hydroxytryptamine-6 receptor can lead to changes in intracellular signaling cascades, affecting processes such as synaptic plasticity and neuroprotection .
Molecular Mechanism
The molecular mechanism of Idalopirdine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Idalopirdine binds to the 5-hydroxytryptamine-6 receptor, inhibiting its activity and thereby modulating neurotransmitter release. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, Idalopirdine inhibits cytochrome P450 2D6, affecting the metabolism of various drugs and potentially increasing their bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Idalopirdine have been observed to change over time. Studies have shown that Idalopirdine is relatively stable, with minimal degradation over extended periods. Long-term effects on cellular function have been noted, including sustained enhancement of cholinergic neurotransmission and neuroprotective effects. In vitro and in vivo studies have demonstrated that Idalopirdine can maintain its efficacy over time, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Idalopirdine vary with different dosages in animal models. At lower doses, Idalopirdine has been shown to enhance cognitive function and improve memory performance. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. Threshold effects have been noted, with optimal cognitive enhancement occurring at specific dosage ranges .
Metabolic Pathways
Idalopirdine is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450 2D6, which plays a role in its metabolism. This interaction can affect metabolic flux and alter metabolite levels. Additionally, Idalopirdine’s modulation of neurotransmitter systems can influence metabolic pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
Idalopirdine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, Idalopirdine may interact with specific transporters that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in target tissues, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of Idalopirdine is crucial for its activity and function. Idalopirdine is primarily localized to neuronal cells, where it interacts with the 5-hydroxytryptamine-6 receptor on the cell membrane. This localization is essential for its ability to modulate neurotransmitter release and receptor activity. Additionally, post-translational modifications and targeting signals may direct Idalopirdine to specific compartments or organelles within the cell, further influencing its function .
准备方法
依达洛匹啶的合成涉及多个步骤,从吲哚核心制备开始。合成路线通常包括以下步骤:
吲哚核心形成: 吲哚核心通过费歇尔吲哚合成反应合成。
氟的引入: 氟化是使用氟化剂(如Selectfluor)实现的。
乙胺侧链的连接: 乙胺侧链是通过还原胺化反应引入的。
最终偶联: 最后一步涉及使用偶联试剂(如EDCI(1-乙基-3-(3-二甲氨基丙基)碳二酰亚胺))将吲哚核心与乙胺侧链偶联.
化学反应分析
依达洛匹啶会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行。
相似化合物的比较
依达洛匹啶与其他5-羟色胺6 (5-HT6) 受体拮抗剂(如Cerlapirdine和Latrepirdine)相似 . 依达洛匹啶在其对5-HT6受体的高选择性和其增强多种神经递质系统的能力方面是独一无二的 . 这使其成为治疗神经退行性疾病认知缺陷的有希望的候选药物。
类似化合物
- Cerlapirdine
- Latrepirdine
- RVT-101
属性
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026015 | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain. | |
| Record name | SGS518 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
467459-31-0 | |
| Record name | Idalopirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idalopirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idalopirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDALOPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the primary mechanism of action of Idalopirdine?
A1: Idalopirdine acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]
Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?
A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]
Q3: Did preclinical studies support the potential of Idalopirdine in AD?
A3: Yes, preclinical studies indicated that Idalopirdine, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []
Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of Idalopirdine within these research papers?
A4: The provided research papers primarily focus on the pharmacological and clinical aspects of Idalopirdine. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.
Q5: Do these research papers discuss the material compatibility and stability of Idalopirdine under various conditions?
A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of Idalopirdine. Information related to material compatibility and stability under various conditions is not discussed.
Q6: Was computational chemistry and modeling used in the development of Idalopirdine?
A7: While the provided papers don't detail the initial development phases of Idalopirdine, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.
Q7: Did research explore how modifications to the Idalopirdine structure impacted its activity?
A7: The provided research primarily focuses on Idalopirdine itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.
Q8: Is there information about Idalopirdine's stability under various conditions or formulation strategies to improve its properties?
A8: The research papers provided do not discuss the stability of Idalopirdine under different conditions or strategies for its formulation.
Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to Idalopirdine?
A9: The provided research articles primarily focus on the scientific and clinical aspects of Idalopirdine and do not delve into specific SHE regulations related to its development or use.
Q10: What is known about the pharmacokinetic profile of Idalopirdine?
A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []
Q11: Did Idalopirdine demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?
A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when Idalopirdine was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]
Q12: Is there information about potential resistance mechanisms to Idalopirdine or cross-resistance with other compounds?
A12: The provided research articles do not discuss resistance mechanisms to Idalopirdine or cross-resistance with other compounds.
Q13: What is known about the safety and tolerability of Idalopirdine?
A15: Idalopirdine was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
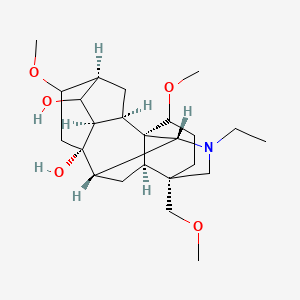
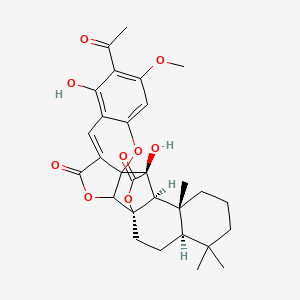
![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)


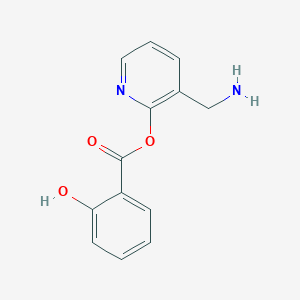
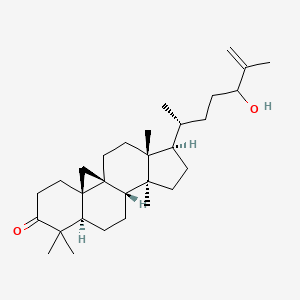


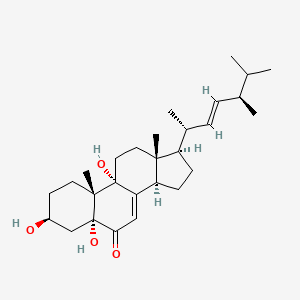
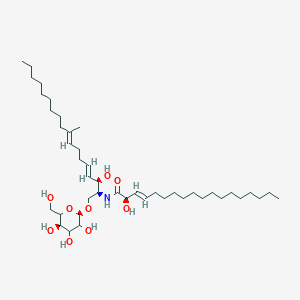

![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)
